molecular formula C13H15NO2 B15324667 2-Amino-1-(2-methoxynaphthalen-1-yl)ethan-1-ol

2-Amino-1-(2-methoxynaphthalen-1-yl)ethan-1-ol

Cat. No.: B15324667
M. Wt: 217.26 g/mol
InChI Key: QWSPPDURIQBKGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(2-methoxynaphthalen-1-yl)ethan-1-ol is an organic compound with the molecular formula C13H15NO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both an amino group and a methoxy group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-methoxynaphthalen-1-yl)ethan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of catalysts and solvents is carefully controlled to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-methoxynaphthalen-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Amino-1-(2-methoxynaphthalen-1-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-methoxynaphthalen-1-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(2-methoxynaphthalen-1-yl)ethan-1-ol is unique due to the specific positioning of the methoxy and amino groups on the naphthalene ring, which can influence its reactivity and interactions with biological targets. This unique structure can result in distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

2-amino-1-(2-methoxynaphthalen-1-yl)ethanol

InChI

InChI=1S/C13H15NO2/c1-16-12-7-6-9-4-2-3-5-10(9)13(12)11(15)8-14/h2-7,11,15H,8,14H2,1H3

InChI Key

QWSPPDURIQBKGD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C(CN)O

Origin of Product

United States

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